molecular formula C20H43N3O13 B10828310 (3S,4R,6S)-5-amino-6-[(3S,4R,6S)-5-amino-6-[(3S,4R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane

(3S,4R,6S)-5-amino-6-[(3S,4R,6S)-5-amino-6-[(3S,4R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane

Cat. No.: B10828310
M. Wt: 533.6 g/mol
InChI Key: JFWTYIODSIIOSW-ISQCKPTCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chitosan is prepared from chitin through a deacetylation process. The process involves the following steps :

    Demineralization: Chitin is treated with hydrochloric acid to remove calcium carbonate.

    Deproteinization: Sodium hydroxide is used to remove proteins from the chitin.

    Deacetylation: The deproteinized chitin is treated with concentrated sodium hydroxide at elevated temperatures to remove acetyl groups, resulting in chitosan.

Industrial Production Methods: Industrial production of chitosan involves similar steps but on a larger scale. The process includes:

Chemical Reactions Analysis

Chitosan undergoes various chemical reactions due to the presence of amino and hydroxyl groups :

    Oxidation: Chitosan can be oxidized using reagents like hydrogen peroxide, resulting in the formation of chitosan derivatives with altered properties.

    Reduction: Chitosan can undergo reduction reactions, although these are less common.

    Substitution: Chitosan can react with aldehydes or ketones to form Schiff bases, which are imine derivatives. This reaction involves the amino group at the C-2 position of chitosan.

    Acylation: Chitosan can be acylated using acyl chlorides or anhydrides to form N-acyl chitosan derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate.

    Substitution: Aldehydes, ketones, acidic or basic conditions.

    Acylation: Acyl chlorides, anhydrides, organic solvents.

Major Products Formed:

Scientific Research Applications

Chitosan has a wide range of scientific research applications :

    Chemistry: Used as a green catalyst and in the synthesis of metallic nanoparticles.

    Biology: Employed in tissue engineering, wound healing, and as a scaffold for cell growth.

    Medicine: Utilized in drug delivery systems, antimicrobial treatments, and cancer therapy.

    Industry: Applied in water treatment, food preservation, and as a biodegradable packaging material.

Comparison with Similar Compounds

  • Cellulose
  • Alginate
  • Chitin

Chitosan’s unique properties, such as its cationic nature, biocompatibility, and biodegradability, make it a versatile and valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C20H43N3O13

Molecular Weight

533.6 g/mol

IUPAC Name

(3S,4R,6S)-5-amino-6-[(3S,4R,6S)-5-amino-6-[(3S,4R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane

InChI

InChI=1S/C18H35N3O13.2CH4/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;;/h4-18,22-29H,1-3,19-21H2;2*1H4/t4?,5?,6?,7?,8?,9?,10-,11-,12-,13-,14-,15-,16-,17+,18+;;/m1../s1

InChI Key

JFWTYIODSIIOSW-ISQCKPTCSA-N

Isomeric SMILES

C.C.C(C1[C@H]([C@@H](C([C@@H](O1)O[C@H]2[C@@H](C([C@@H](OC2CO)O[C@H]3[C@@H](C([C@@H](OC3CO)O)N)O)N)O)N)O)O)O

Canonical SMILES

C.C.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O

Origin of Product

United States

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